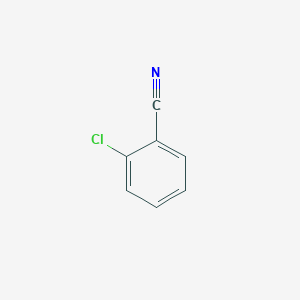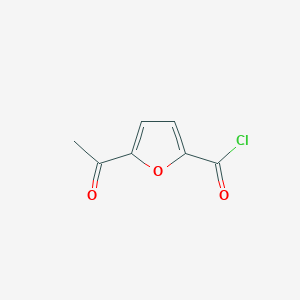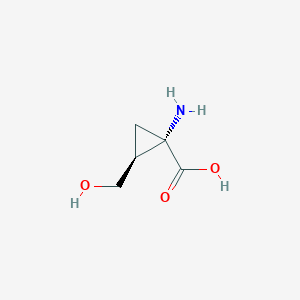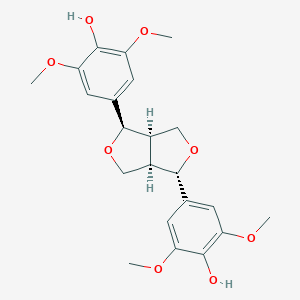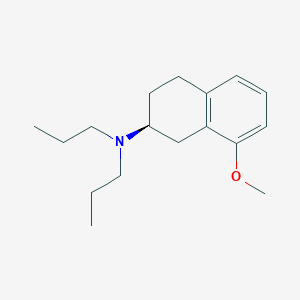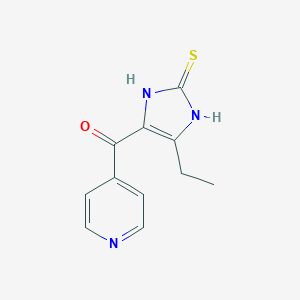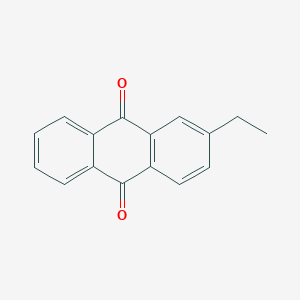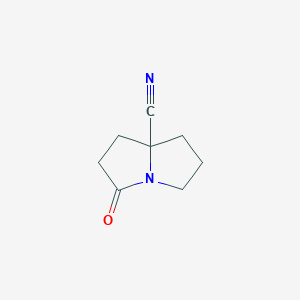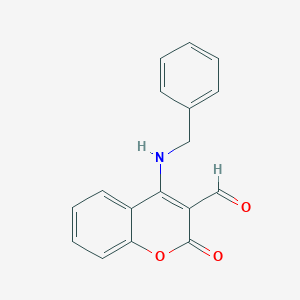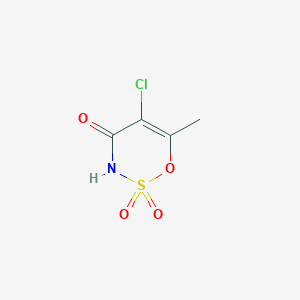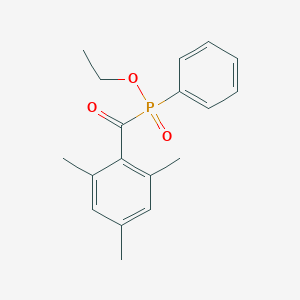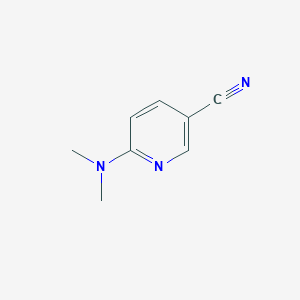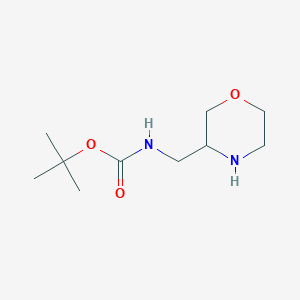
tert-Butyl (morpholin-3-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate derivatives involves several steps, including protection and deprotection of functional groups, and the use of tert-butyl carbamates as intermediates. For example, Sakaitani and Ohfune (1990) described the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the chemoselective nature of these reactions. Tang et al. (2014) detailed the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine, demonstrating the intricate steps involved in producing such compounds (Sakaitani & Ohfune, 1990); (Tang et al., 2014).
Molecular Structure Analysis The molecular structure of tert-butyl (morpholin-3-ylmethyl)carbamate compounds is characterized by the presence of tert-butyl and morpholin-3-ylmethyl groups attached to a carbamate moiety. Studies such as those by Zheng et al. (2008) on related compounds have used crystallographic analysis to reveal detailed structural information, including dihedral angles and intermolecular interactions, which play a significant role in determining the compound's physical and chemical properties (Zheng et al., 2008).
Chemical Reactions and Properties Chemical reactions involving tert-butyl (morpholin-3-ylmethyl)carbamate often include nucleophilic substitution, esterification, and cyclopropanation. The functional groups present in the molecule, such as the carbamate moiety, play a crucial role in its reactivity. For instance, Li et al. (2006) described the use of aqueous phosphoric acid for deprotecting tert-butyl carbamates, highlighting the compound's susceptibility to acid-mediated reactions (Li et al., 2006).
Physical Properties Analysis The physical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Investigations like those by Kant et al. (2015) on similar compounds have utilized crystallographic studies to determine the compound's phase behavior and stability under various conditions (Kant et al., 2015).
Chemical Properties Analysis The chemical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as reactivity towards acids, bases, and other reagents, are central to its applications in synthesis and material science. The molecule's functional groups dictate its behavior in chemical reactions, as seen in studies on deprotection and carbamation reactions (Li et al., 2006).
科学的研究の応用
-
tert-Butyl (morpholin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
-
One application of tert-Butyl carbamate is in the palladium-catalyzed synthesis of N-Boc-protected anilines . This involves using the compound as a reagent in the reaction, which is catalyzed by palladium. The result is the formation of N-Boc-protected anilines, which are useful in various areas of organic chemistry.
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAMPLHQAGRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599236 |
Source


|
| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (morpholin-3-ylmethyl)carbamate | |
CAS RN |
169750-75-8 |
Source


|
| Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
